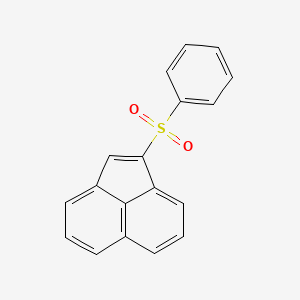

1-(Phenylsulfonyl)acenaphthylene

Description

1-(Phenylsulfonyl)acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenylsulfonyl (–SO₂–C₆H₅) substituent attached to the acenaphthylene backbone. Acenaphthylene itself consists of two fused naphthalene rings with a bridging double bond (C₁₂H₈, CAS 208-96-8) . The addition of the phenylsulfonyl group introduces electron-withdrawing properties, altering reactivity, solubility, and thermal stability compared to unsubstituted acenaphthylene.

Properties

CAS No. |

26159-62-6 |

|---|---|

Molecular Formula |

C18H12O2S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)acenaphthylene |

InChI |

InChI=1S/C18H12O2S/c19-21(20,15-9-2-1-3-10-15)17-12-14-8-4-6-13-7-5-11-16(17)18(13)14/h1-12H |

InChI Key |

QWQBIQMISUFIRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC4=C3C2=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)acenaphthylene typically involves the sulfonylation of acenaphthylene. One common method includes the reaction of acenaphthylene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)acenaphthylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)acenaphthylene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)acenaphthylene involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include the formation of reactive intermediates that can modify proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

Acenaphthylene (CAS 208-96-8)

- Structure : Base PAH with fused naphthalene rings.

- Molecular Weight : 152.19 g/mol.

- Properties : Low water solubility, high thermal stability (sublimes at 265–275°C) .

- Applications : Precursor for resins, dyes, and carbon materials.

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene (CAS 2435-82-7)

- Structure : Bicyclic derivative with conjugated double bonds (C₂₄H₁₆).

- Molecular Weight : 304.39 g/mol.

- Properties : Higher melting point (277°C), boiling point (528.8°C), and density (1.307 g/cm³) compared to acenaphthylene .

Diphenyl Sulfone (CAS 127-63-9)

- Structure : Two phenyl groups bonded to a sulfonyl group (C₁₂H₁₀O₂S).

- Molecular Weight : 218.27 g/mol.

- Properties : High thermal stability (melting point 123–128°C), used as a polymer additive .

- Applications : Enhances durability in thermoplastics like polysulfones.

1-Fluoro-4-(Phenylsulfonyl)benzene (CAS 312-31-2)

- Structure : Fluorinated phenylsulfonyl derivative (C₁₂H₉FO₂S).

- Molecular Weight : 252.26 g/mol.

- Properties : Electron-withdrawing fluorine and sulfonyl groups increase polarity and reactivity .

- Applications : Intermediate in pharmaceuticals or agrochemicals.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| Acenaphthylene | C₁₂H₈ | 152.19 | Sublimes at 265–275 | N/A | 1.024 | Resins, carbon materials |

| 1-(Phenylsulfonyl)acenaphthylene (inferred) | C₁₈H₁₂O₂S | ~300 (estimated) | ~200–250 (estimated) | >500 (estimated) | ~1.3 (estimated) | Polymer additives, synthesis |

| 1-(1(2H)-Acenaphthylenylidene)-... | C₂₄H₁₆ | 304.39 | 277 | 528.8 | 1.307 | Photochemical research |

| Diphenyl Sulfone | C₁₂H₁₀O₂S | 218.27 | 123–128 | 379 | 1.252 | Thermoplastic additives |

| 1-Fluoro-4-(Phenylsulfonyl)benzene | C₁₂H₉FO₂S | 252.26 | N/A | N/A | N/A | Pharmaceutical intermediates |

Research Findings and Functional Insights

Reactivity and Stability

- Sulfonyl Group Effects: The phenylsulfonyl moiety in 1-(Phenylsulfonyl)acenaphthylene likely enhances thermal stability and resistance to oxidation, similar to diphenyl sulfone . This group also reduces solubility in nonpolar solvents compared to acenaphthylene .

- Synthetic Utility : Sulfonylation reactions, as described in , are critical for introducing sulfonyl groups. Such methods may apply to synthesizing 1-(Phenylsulfonyl)acenaphthylene.

Analytical Methods

- Detection : Gas chromatography (GC) with mass spectrometry, as used for PAHs in , could identify and quantify sulfonylated acenaphthylene derivatives. Retention times and molecular ions (e.g., m/z 300–310) would distinguish it from analogs.

Biological Activity

1-(Phenylsulfonyl)acenaphthylene is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

1-(Phenylsulfonyl)acenaphthylene is characterized by the presence of a phenylsulfonyl group attached to an acenaphthylene core. This structural feature is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that compounds with a phenylsulfonyl group exhibit notable anti-inflammatory properties. For instance, in a study evaluating various sulfonamide derivatives, it was found that certain compounds significantly inhibited carrageenan-induced paw edema in rats, suggesting effective anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Sulfonamide Derivatives

| Compound | Edema Inhibition (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of 1-(phenylsulfonyl)acenaphthylene has been explored through various studies. A notable finding is that certain derivatives showed potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

3. Anticancer Potential

Recent studies have begun to investigate the anticancer potential of compounds similar to 1-(phenylsulfonyl)acenaphthylene. The compound's ability to inhibit specific cancer cell lines has been linked to its structural characteristics, which may enhance its interaction with cellular targets involved in cancer progression .

Case Study: RORγt Inverse Agonist Development

A recent study focused on the synthesis of derivatives related to the phenylsulfonyl group, particularly in the context of autoimmune diseases like rheumatoid arthritis and psoriasis. One derivative exhibited superior bioavailability and therapeutic effects compared to existing treatments, highlighting the potential for developing new drugs based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.